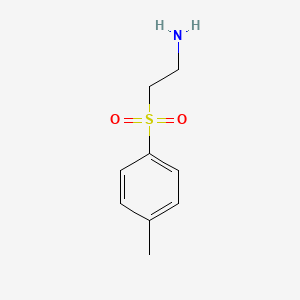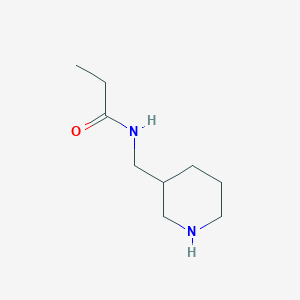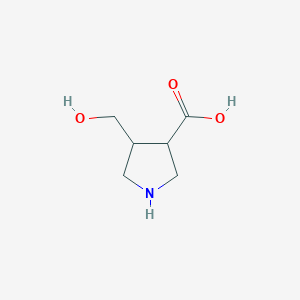
4-(hydroxymethyl)pyrrolidine-3-carboxylic Acid
Descripción general
Descripción
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid is a compound that features a pyrrolidine ring with a hydroxymethyl group at the 4-position and a carboxylic acid group at the 3-position
Mecanismo De Acción
Target of Action
Compounds with a pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds .
Mode of Action
The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid may interact with its targets in a manner that is influenced by its stereochemistry and the spatial orientation of its substituents .
Biochemical Pathways
Pyrrolidine derivatives have been reported to have target selectivity and are involved in various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this compound is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring structure is known to contribute to the biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hydroxymethyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the hydroxymethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as phosphorus oxychloride or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 4-(carboxymethyl)pyrrolidine-3-carboxylic acid
Reduction: 4-(hydroxymethyl)pyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-carboxylic acid: Similar structure but lacks the hydroxymethyl group at the 4-position.
4-(hydroxymethyl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position instead of the 3-position.
Uniqueness
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the hydroxymethyl and carboxylic acid groups, which can influence its reactivity and interactions with biological targets. This unique structure allows for specific applications in synthesis and biological research that may not be achievable with other similar compounds .
Propiedades
IUPAC Name |
4-(hydroxymethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-3-4-1-7-2-5(4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGDGTNZNREEHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398886 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412320-71-9 | |
| Record name | 4-Hydroxymethyl-pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



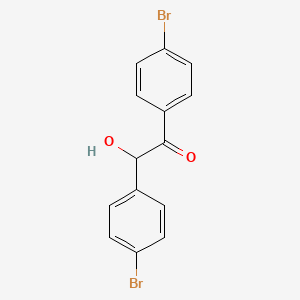

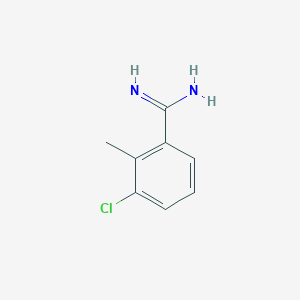

![2,2'-{Oxybis[(2,1-phenylene)oxy]}bis(N,N-dicyclohexylacetamide)](/img/structure/B1623010.png)
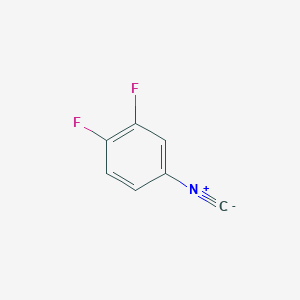
![4-hydrazinyl-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B1623012.png)


![6,8-Dibromo-1',3',3'-trimethylspiro[chromene-2,2'-indole]](/img/structure/B1623015.png)
